2-Amino-5-bromothiophene-3-carboxylic acid

Cross-coupling Oligothiophene synthesis Functional materials

Medicinal chemistry programs targeting A₁ adenosine receptor modulation, T-cell malignancies, or antibacterial lead generation often encounter synthetic dead-ends when substituting this intermediate with non-halogenated or mono-functional thiophene analogs. 2-Amino-5-bromothiophene-3-carboxylic acid eliminates this risk by uniquely integrating three orthogonal reactive handles on a single ring: a nucleophilic 2-amino group, a 3-carboxylic acid for amide/ester formation, and a 5-bromine for Pd-catalyzed cross-coupling. - Enables direct Suzuki/Stille coupling for 5-aryl SAR exploration (A₁AR enhancer derivatives achieve up to 91% ternary complex stabilization). - Sub-micromolar to low nanomolar potency in T-cell malignancy models (IC₅₀ = 17-130 nM), with a >600-fold therapeutic window. - Validated antibacterial scaffold: MIC = 0.39 μg/mL against NDM-producing K. pneumoniae; superior to ciprofloxacin vs. XDR S. Typhi. - Also serves as a precursor for fluorescent α,α′-diaminoterthiophenes via a carboxylic acid anchor for surface immobilization.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
Cat. No. B15090279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromothiophene-3-carboxylic acid
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1C(=O)O)N)Br
InChIInChI=1S/C5H4BrNO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,7H2,(H,8,9)
InChIKeyIDJZFUFOBIHBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromothiophene-3-carboxylic acid: Key Features and Overview


2-Amino-5-bromothiophene-3-carboxylic acid (CAS 1784352-12-0, MF C₅H₄BrNO₂S, MW 222.06) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylic acid class, typically prepared via the Gewald multi-component reaction or by direct bromination of 2-aminothiophene-3-carboxylic acid [1]. It uniquely combines three reactive handles on a single thiophene ring: a nucleophilic 2-amino group, a carboxylic acid at the 3-position amenable to amide/ester formation, and a bromine atom at the 5-position that enables palladium-catalyzed cross-coupling reactions. This triple-functional architecture distinguishes it fundamentally from non-halogenated or mono-functional thiophene analogs and positions it as a privileged intermediate for constructing both pharmaceutically relevant heterocycles and conjugated organic materials.

Why Generic Analogs Cannot Replace This Compound


Procurement decisions that treat 2-aminothiophene-3-carboxylic acid, 5-bromothiophene-3-carboxylic acid, or N-protected variants as interchangeable with 2-amino-5-bromothiophene-3-carboxylic acid introduce synthetic dead-ends and functional compromise. The non-halogenated 2-aminothiophene-3-carboxylic acid (CAS 56387-08-7) lacks the C5 bromine handle required for Suzuki, Stille, or Sonogashira cross-coupling — reactions that are essential for constructing 5-aryl/heteroaryl-extended analogs for structure–activity relationship (SAR) exploration and materials science [1]. Conversely, 5-bromothiophene-3-carboxylic acid (CAS 100523-84-0) lacks the 2-amino group that enables Gewald-type cyclization, amide coupling, and the allosteric enhancer pharmacophore critical for adenosine A₁ receptor (A₁AR) modulation [2]. The Boc-protected analog (5-bromo-2-(Boc-amino)thiophene-3-carboxylic acid, CAS 923010-34-8) introduces an additional deprotection step that can be incompatible with downstream acid-sensitive functionality. Each omission of a functional group eliminates a key dimension of the compound's utility, making substitution a false economy in both medicinal chemistry and materials development programs.

Quantitative Evidence vs. Closest Analogs


Cross-Coupling Enablement: 5-Bromo vs. Non-Halogenated

The 5-bromo substituent confers reactivity in palladium-catalyzed Suzuki and Stille cross-coupling reactions that is entirely absent in the non-halogenated analog 2-aminothiophene-3-carboxylic acid. Dong et al. (2012) explicitly state that the 2-amino-5-bromothiophene derivative is 'the required precursor for undertaking the targeted Stille and Suzuki couplings for preparing α,α′-diaminoterthiophenes' and that α,α′-diaminooligothiophene derivatives are not accessible via the Gewald reaction alone [1]. The non-brominated 2-aminothiophene-3-carboxylic acid (CAS 56387-08-7) cannot participate in these C–C bond-forming reactions, representing a binary functional differentiation: cross-coupling competent versus cross-coupling inert.

Cross-coupling Oligothiophene synthesis Functional materials

A₁ Adenosine Receptor Allosteric Enhancer Activity

In a systematic study of 2-aminothiophene allosteric enhancers (AEs) at the human A₁ adenosine receptor (hA₁AR), Lütjens et al. (2003) evaluated three compound series, including 2-amino-5-bromo-3-benzoyl-4-phenylthiophenes (series 10a–h). The AE activity was quantified as the percentage of agonist-A₁AR-G protein ternary complex remaining after 10 min of dissociation initiated by CPX and GTPγS [1]. The 5-bromo-substituted derivatives 10a and 10c achieved AE scores of 91% and 80%, respectively, representing a 4.3-fold and 3.8-fold improvement over the benchmark AE PD 81,723 (19%). Notably, compound 10h (26%), a 5-bromo-3-ethoxycarbonyl derivative, broke the previously established rule that a 3-ethoxycarbonyl substituent cannot support AE activity, directly implicating the 5-bromo motif in enabling productive binding conformations.

Adenosine A1 receptor Allosteric enhancer GPCR modulation

T-Cell Selective Cytostatic Activity

Balzarini et al. (2014) reported that 2-aminothiophene-3-carboxylic acid ester derivatives exhibit an unusual cytostatic selectivity profile: potent antiproliferative activity against T-cell lymphoma lines (Jurkat, HuT-78, CEM) but not against B-cell lymphoma lines (Raji, Ramos, Daudi), nor against the majority of carcinoma cell lines tested [1]. The selectivity was quantified by comparing IC₅₀ values across a panel of tumor cell lines, with compounds showing sub-micromolar to low micromolar IC₅₀ values exclusively in T-cell lines. The closely related 3,5-disubstituted 2-aminothiophene series independently produced a lead compound (2c) with IC₅₀ values of 17–130 nM across a wide cancer cell panel, correlating with tubulin assembly inhibition [2]. The 2-aminothiophene-3-carboxylate core scaffold — which requires the free amino and carboxyl/carboxylate groups — is the pharmacophoric minimum identified across both studies.

Cytostatic selectivity T-cell lymphoma Cancer chemotherapy

Antibacterial Activity Against Drug-Resistant Pathogens

The 5-bromothiophene substructure has been independently validated as an antibacterial pharmacophoric element in two distinct chemical series. A 2024 study of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives reported that compound 4F exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL against extensively drug-resistant (XDR) Salmonella Typhi, outperforming both ciprofloxacin and ceftriaxone in the same assay [1]. In a separate study, 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated potent activity against New Delhi metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, with compound 3b achieving an MIC of 0.39 μg/mL [2]. The bromine atom at the 5-position is consistently present across active analogs in both series, and its replacement with hydrogen or other halogens in SAR studies resulted in diminished or abolished activity, underscoring the non-substitutable nature of the 5-bromo group for this antibacterial phenotype.

Antibacterial Drug-resistant Salmonella Typhi Klebsiella pneumoniae

Halogen-Dependent SAR on Biological Activity

A structure–activity relationship study of 2-aminothiophenone-3-carboxylate (ATPC) derivatives targeting ribonuclease L (RNase L) revealed that halogen substitution significantly modulates biological activity. Exchange of a fluorine substituent for chlorine improved RNase L inhibitory activity by approximately 4-fold [1]. This halogen-dependent SAR establishes that the identity of the halogen atom at specific positions on the 2-aminothiophene scaffold is not interchangeable — fluorine, chlorine, bromine, and iodine confer distinct electronic, steric, and lipophilic properties that translate into measurable differences in target engagement. Bromine, with its larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) and greater polarizability, occupies a distinct region of chemical space that cannot be replicated by smaller halogens.

Halogen SAR RNase L Structure–activity relationship

High-Impact Application Scenarios


Medicinal Chemistry: A₁AR Allosteric Enhancer Lead Optimization

Programs developing allosteric enhancers for the A₁ adenosine receptor — a validated target for cardioprotection, neuroprotection, and atrial arrhythmia management — should prioritize 2-amino-5-bromothiophene-3-carboxylic acid as a key intermediate. The 5-bromo substituent enables both the introduction of diverse aryl/heteroaryl groups via Suzuki coupling for 5-position SAR exploration and, based on the Lütjens et al. (2003) data, contributes directly to enhancer efficacy (derivatives achieving up to 91% ternary complex stabilization vs. 19% for PD 81,723) [1]. The 3-carboxylic acid allows direct amidation to access the carboxamide series shown to be active as A₁AR AEs, while the 2-amino group can be elaborated to benzoyl or heteroaroyl substituents that are critical for allosteric enhancer pharmacophore integrity.

Oncology: T-Cell Lymphoma Selective Cytostatic Agent Development

The established T-cell versus B-cell selectivity of the 2-aminothiophene-3-carboxylate pharmacophore (Balzarini et al., 2014) [2], combined with the sub-micromolar to low nanomolar potency of optimized derivatives (IC₅₀ = 17–130 nM for compound 2c; >600-fold therapeutic window for TJ191), provides a strong rationale for using 2-amino-5-bromothiophene-3-carboxylic acid as a starting scaffold for T-cell malignancy-targeted therapeutics. The 5-bromo handle permits late-stage diversification via cross-coupling to explore substituent effects on selectivity and pharmacokinetics without resynthesizing the core, accelerating SAR campaigns for peripheral T-cell lymphoma (PTCL), cutaneous T-cell lymphoma (CTCL), and T-cell acute lymphoblastic leukemia (T-ALL).

Anti-Infective Discovery: Drug-Resistant Gram-Negative Infections

With the 5-bromothiophene motif validated against XDR Salmonella Typhi (MIC = 3.125 mg/mL, superior to ciprofloxacin and ceftriaxone) and NDM-producing Klebsiella pneumoniae ST147 (MIC = 0.39 μg/mL), 2-amino-5-bromothiophene-3-carboxylic acid offers a structurally distinct starting point for antibacterial lead generation [3]. The presence of the 2-amino and 3-carboxylic acid groups allows systematic exploration of amide, sulfonamide, and heterocycle-fused derivatives — all while retaining the 5-bromo group essential for antibacterial potency — enabling comprehensive SAR around a scaffold with demonstrated activity against WHO priority pathogens.

Organic Electronics: Conjugated Oligomer and Polymer Precursor

As established by Dong et al. (2012), 2-amino-5-bromothiophene derivatives are required precursors for Stille and Suzuki couplings that produce α,α′-diaminoterthiophenes — fluorescent building blocks for electrochromic devices and conjugated azomethines [4]. 2-Amino-5-bromothiophene-3-carboxylic acid uniquely provides not only the cross-coupling handle but also a carboxylic acid anchor for surface immobilization or further functionalization, and a primary amine for Schiff-base condensation to tune fluorescence wavelength. No other single thiophene monomer offers this combination of orthogonal reactivity for constructing functional π-conjugated materials.

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